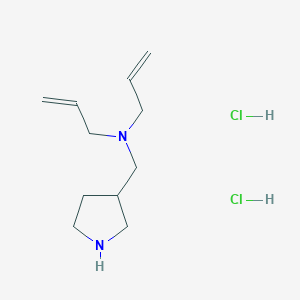
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
A study on a closely related compound, a κ-opioid receptor (KOR) antagonist, demonstrated its high affinity for human, rat, and mouse KORs, showing potential for treating depression and addiction disorders. This antagonist displayed selectivity for KORs in vivo, blocking KOR and μ-opioid receptors (MOR) agonist-induced analgesia and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its potential in depression and addiction therapy (Grimwood et al., 2011).
Synthetic Bacteriochlorins Design
Incorporating a spiro-piperidine unit in synthetic bacteriochlorins for tailoring the polarity of near-infrared absorbers was explored. This design enables nitrogen derivatization and introduction of auxochromes to tune spectral properties, highlighting a novel molecular design approach for near-infrared absorbers and potential applications in photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).
Aurora Kinase Inhibition for Cancer Treatment
An Aurora kinase inhibitor was synthesized, showing potential in treating cancer by inhibiting Aurora A. The compound's structural and pharmacological properties suggest its utility in cancer research and treatment strategies (ロバート ヘンリー,ジェームズ, 2006).
One-Pot Synthesis of Substituted Piperidines
A study highlighted the use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst for the one-pot synthesis of highly substituted piperidines. This method offers advantages such as easy work-up, no need for column chromatography, and high yields, demonstrating the compound's importance in chemical synthesis and potential applications in medicinal chemistry (Sajadikhah et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-5-2-3-8-13(10)9-11-6-4-7-12-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILRBCFPKVCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)





![n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424733.png)



![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)


